molecular formula C10H14ClNO B15241575 2-(Tert-butoxy)-3-chloroaniline

2-(Tert-butoxy)-3-chloroaniline

Cat. No.: B15241575
M. Wt: 199.68 g/mol
InChI Key: ITDSTZDXGYTUNV-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)-3-chloroaniline is an organic compound that features a tert-butoxy group and a chlorine atom attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxy)-3-chloroaniline typically involves the reaction of 3-chloroaniline with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

3-chloroaniline+tert-butyl alcoholacid catalystThis compound\text{3-chloroaniline} + \text{tert-butyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} 3-chloroaniline+tert-butyl alcoholacid catalyst​this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of tert-butoxy groups into various organic compounds, providing a more sustainable and scalable approach .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)-3-chloroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-(Tert-butoxy)-3-chloroaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Tert-butoxy)-3-chloroaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butoxy group can influence the compound’s reactivity and binding affinity, while the chlorine atom can participate in various chemical reactions. The pathways involved may include nucleophilic substitution and radical formation .

Comparison with Similar Compounds

Similar Compounds

    2-(Tert-butoxy)-3-nitroaniline: Similar structure but with a nitro group instead of a chlorine atom.

    2-(Tert-butoxy)-4-chloroaniline: Chlorine atom positioned differently on the aniline ring.

    2-(Tert-butoxy)-3-bromoaniline: Bromine atom instead of chlorine.

Uniqueness

The combination of these functional groups provides distinct properties that can be leveraged in various research and industrial contexts .

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

3-chloro-2-[(2-methylpropan-2-yl)oxy]aniline

InChI

InChI=1S/C10H14ClNO/c1-10(2,3)13-9-7(11)5-4-6-8(9)12/h4-6H,12H2,1-3H3

InChI Key

ITDSTZDXGYTUNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC=C1Cl)N

Origin of Product

United States

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